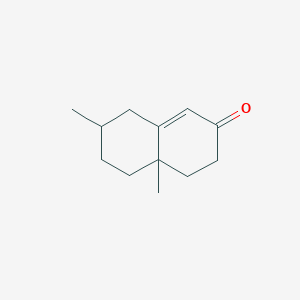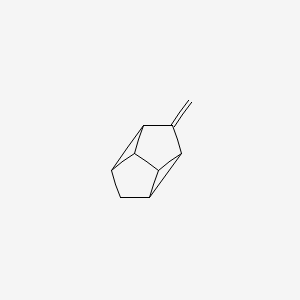
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- is a complex organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 This compound is characterized by its unique structure, which includes multiple ring systems and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- typically involves multiple steps, including the formation of cyclopropane rings and the subsequent assembly of the pentalene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies of reaction mechanisms, synthesis of complex organic molecules, and the development of new materials.
Biology: Research into the biological activity of the compound and its derivatives can provide insights into potential therapeutic applications.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and other medical applications.
Mechanism of Action
The mechanism by which Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- exerts its effects involves interactions with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include other polycyclic hydrocarbons with multiple ring systems, such as:
- Dicyclopropa(cd,gh)pentalene, octahydro-
- Octahydro-1-(2-methyl-2-propenylidene)dicyclopropa(cd,gh)pentalene .
Uniqueness
What sets Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- apart from similar compounds is its specific arrangement of rings and the presence of the methylene group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
3721-64-0 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
3-methylidenetetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C9H10/c1-3-6-4-2-5-7(3)9(5)8(4)6/h4-9H,1-2H2 |
InChI Key |
MKRXKCZUFPUCCC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C3C2C4C1C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


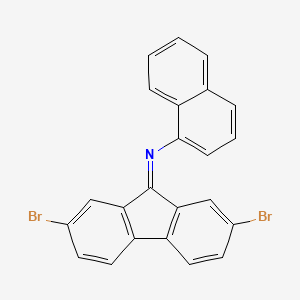
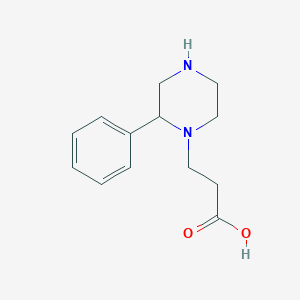
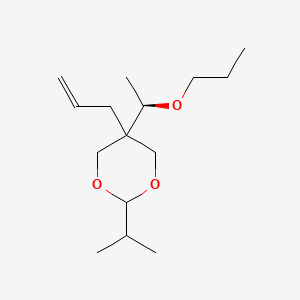
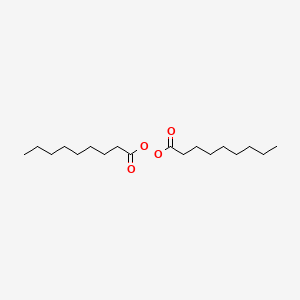
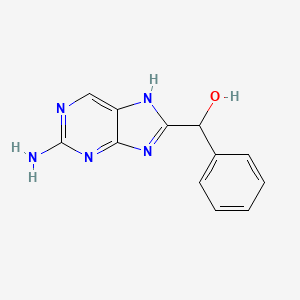
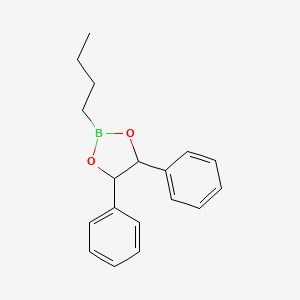
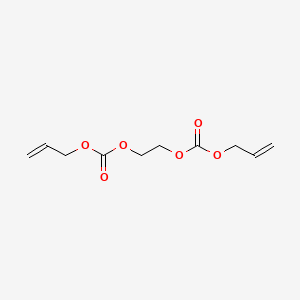
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
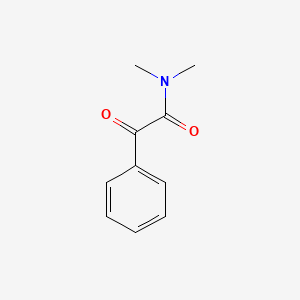
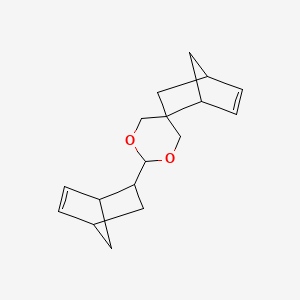
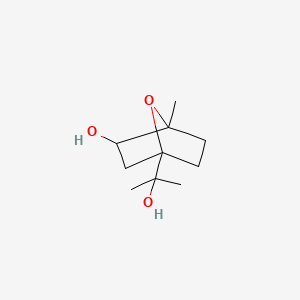
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
